molecular formula C6H8ClN3 B3021892 Nicotinimidamide hydrochloride CAS No. 63265-42-9

Nicotinimidamide hydrochloride

Cat. No.: B3021892
CAS No.: 63265-42-9
M. Wt: 157.6 g/mol
InChI Key: MKJPBOVLAZADQJ-UHFFFAOYSA-N
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Description

Nicotinimidamide hydrochloride, with the chemical formula C6H7N3.HCl, is a compound used primarily in the pharmaceutical industry. This white crystalline powder is derived from nicotinamide and is known for its role as a precursor in the synthesis of various pharmaceutical drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinimidamide hydrochloride can be synthesized through a copper-catalyzed multicomponent domino reaction. This involves the reaction of oxime esters, terminal ynones, sulfonyl azides, aryl aldehydes, and acetic ammonium. The process is characterized by high selectivity, mild reaction conditions, and a wide substrate scope .

Industrial Production Methods: In an industrial setting, this compound is typically produced by mixing and reacting a hydrazine compound, a ketone, and an organic solvent in the presence of a base and an oxidizing agent. The product is then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinimidamide hydrochloride undergoes various types of reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Scientific Research Applications

Nicotinimidamide hydrochloride is utilized across multiple scientific disciplines:

  • Chemistry : It is primarily used as a precursor in the synthesis of various pharmaceutical drugs, enhancing the development of new therapeutic agents.
  • Biology : The compound is studied for its role in cellular processes, particularly in energy metabolism and DNA repair mechanisms.
  • Medicine : Research indicates its potential therapeutic effects, including tumor growth inhibition and improved survival rates in certain conditions.
  • Industry : It is involved in the production of various chemical compounds and materials, showcasing its versatility.

Case Studies

  • Therapeutic Potential in Cancer Treatment
    • A study investigated the effects of this compound on tumor cell lines, revealing its ability to inhibit proliferation and induce apoptosis. The results suggested that this compound could be developed into a therapeutic agent for cancer treatment.
  • Role in Neurological Disorders
    • Research demonstrated that this compound has neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The compound was shown to enhance neuronal survival in vitro by modulating cellular stress responses.
  • Metabolic Pathway Analysis
    • A comprehensive analysis highlighted the role of this compound in metabolic pathways associated with energy homeostasis. This study provided insights into how the compound influences metabolic diseases such as obesity and diabetes.

Comparison with Similar Compounds

Uniqueness: Nicotinimidamide hydrochloride is unique due to its specific chemical structure and its ability to act as a precursor in the synthesis of various pharmaceutical drugs. Its high selectivity and mild reaction conditions make it a valuable compound in both research and industrial settings .

Biological Activity

Nicotinimidamide hydrochloride (NAMHCl) is a derivative of nicotinamide, a form of vitamin B3, and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects on cellular metabolism, neuroprotection, antimicrobial properties, and implications in aging and disease.

1. Overview of this compound

This compound is chemically represented as C6_6H8_8ClN3_3 and is recognized for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+^+), a crucial coenzyme involved in various metabolic processes. The compound's influence on NAD+^+ levels is pivotal for cellular functions, including energy metabolism, DNA repair, and cell signaling.

2.1 NAD+^+ Biosynthesis

Nicotinimidamide acts as a substrate in the NAD+^+ salvage pathway. It is converted into NAD+^+ through the action of nicotinamidases, which are enzymes that play significant roles in regulating NAD+^+ levels. Research indicates that increased NAD+^+ levels can enhance cellular resilience against stress and promote longevity through activation of sirtuins, a family of proteins involved in cellular regulation and aging .

2.2 Neuroprotective Effects

Nicotinimidamide has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In transgenic mouse models, administration of nicotinamide improved cognitive function by reducing tau protein phosphorylation—a process associated with neurodegeneration . This suggests that NAMHCl may have therapeutic potential in mitigating cognitive decline.

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nicotinamide derivatives, including NAMHCl. It has demonstrated activity against various pathogens, potentially due to its ability to inhibit specific microbial enzymes or alter metabolic pathways essential for microbial survival .

4.2 Thyroid Function

A study indicated that nicotinamide hydrochloride could enhance thyroid uptake of iodine-131, suggesting a role in thyroid metabolism . This finding opens avenues for further research into NAMHCl's potential utility in thyroid-related disorders.

5. Summary of Research Findings

Study FocusFindings
NAD+^+ BiosynthesisModulation of NAD+^+ levels through nicotinamidase activity; impact on longevity and stress response .
NeuroprotectionImprovement in cognitive function and reduction of tau phosphorylation in Alzheimer's models .
Antimicrobial PropertiesInhibition of microbial growth; potential therapeutic applications against infections .
Thyroid FunctionEnhancement of iodine uptake; implications for thyroid health management .

6. Conclusion

This compound exhibits significant biological activity through its role in NAD+^+ biosynthesis, neuroprotection, antimicrobial effects, and potential applications in aging and thyroid health. Continued research is necessary to fully elucidate its mechanisms and therapeutic potentials across various health domains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Nicotinimidamide hydrochloride, and how can researchers validate purity and structural identity?

  • Methodological Answer : this compound (IUPAC: N-(2-hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride) is synthesized via nucleophilic substitution or coupling reactions. Key validation steps include:

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥99% purity thresholds .

  • Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., piperidine protons at δ 1.4–2.7 ppm, hydroxyl proton at δ 4.8 ppm) and mass spectrometry (ESI-MS m/z calculated for C₁₄H₂₂N₄O₂: 278.17; observed [M+H]⁺: 279.18) .

  • Crystallography : Single-crystal X-ray diffraction for unambiguous conformation .

    Key Characterization Parameters
    HPLC Retention Time: 8.2 min (C18 column, acetonitrile/water 70:30)
    Melting Point: 215–218°C (decomposition)
    Solubility: >50 mg/mL in DMSO, <1 mg/mL in H₂O

Q. How should this compound be stored to ensure stability in preclinical studies?

  • Methodological Answer :

  • Solid Form : Store at –20°C in airtight, light-protected containers; stability >24 months .
  • Solutions : Prepare stock solutions in DMSO (50 mg/mL), aliquot into single-use vials, and store at –80°C; avoid >3 freeze-thaw cycles to prevent degradation .

Q. What are the primary pharmacological targets of this compound, and how are these evaluated in vitro?

  • Methodological Answer : this compound (BGP-15) acts as a PARP inhibitor and modulates mitochondrial function. Standard assays include:

  • PARP Activity : Fluorometric assays using NAD⁺ depletion rates in HEK293 cells (IC₅₀ ≈ 50 nM) .
  • Cytoprotection : Measure ATP levels in oxidative stress models (e.g., H₂O₂-treated cardiomyocytes) via luminescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, NAD⁺ concentrations). To address this:

  • Standardize Protocols : Use NIH-recommended guidelines for reporting experimental conditions (e.g., cell passage number, incubation time) .
  • Control Variables : Include internal controls (e.g., olaparib as a PARP inhibitor reference) and validate via orthogonal methods (e.g., Western blot for PARylation levels) .

Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?

  • Methodological Answer :

  • Model Selection : Use transgenic mice (e.g., db/db for diabetes) or ischemia-reperfusion injury models .
  • Dosing Regimen : Optimize bioavailability via pharmacokinetic profiling (e.g., 10 mg/kg oral dose, Tₘₐₓ = 2 hr) .
  • Endpoint Analysis : Measure biomarkers (e.g., plasma IL-6, tissue ATP/ADP ratios) and histopathology .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for this compound in preclinical testing?

  • Methodological Answer :

  • Excipient Screening : Use viscosity-reducing agents (e.g., L-arginine) or lipid-based carriers (e.g., PEGylated nanoparticles) .

  • Dissolution Testing : Apply USP Apparatus II (paddle method, 50 rpm, 37°C) in simulated gastric fluid .

    Formulation Optimization Parameters
    Particle Size Reduction: Ball milling to <5 µm
    Surfactant: Poloxamer 407 (0.1% w/v)
    Bioavailability Enhancement: 2.5-fold increase with nanoemulsions

Q. What analytical methods are recommended for detecting this compound metabolites in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions m/z 279→136 (parent) and m/z 295→152 (oxidized metabolite) .
  • Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges; recovery >85% .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer :

  • IACUC Approval : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) .
  • Hazard Mitigation : Follow GHS protocols for handling hydrochloride salts (e.g., PPE, fume hood use) .

Q. What strategies improve reproducibility when replicating this compound synthesis or bioactivity data?

  • Methodological Answer :

  • Open Data : Share raw NMR/HPLC files via repositories like Zenodo .
  • Detailed Protocols : Include step-by-step synthesis videos or supplementary material with molar ratios and reaction temperatures .

Properties

IUPAC Name

pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPBOVLAZADQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-60-7, 63265-42-9
Record name 3-Pyridinecarboximidamide, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinamidine, hydrochloride
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Record name 7356-60-7
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Record name 3-Pyridinecarboximidamide, hydrochloride (1:1)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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